4-(Boc-amino)-5-methylpyridine-2-methanol
Description
Contextualization within Heterocyclic Chemistry and Pyridine (B92270) Derivatives
Heterocyclic chemistry is a cornerstone of organic chemistry, with nitrogen-containing heterocycles being particularly prominent in medicinal chemistry and natural products. lifechemicals.comnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent of these structures. nih.gov Its unique electronic properties, including its basicity and ability to participate in various chemical transformations, have cemented its importance. nih.gov
Pyridine derivatives are found in numerous FDA-approved drugs and natural products, such as vitamins and alkaloids. lifechemicals.com The substitution pattern on the pyridine ring dictates its physical, chemical, and biological properties. In the case of 4-(Boc-amino)-5-methylpyridine-2-methanol, the presence of an amino group at the 4-position, a methyl group at the 5-position, and a methanol (B129727) group at the 2-position creates a unique and synthetically versatile molecule. The Boc (tert-butoxycarbonyl) protecting group on the amino function is a common strategy in organic synthesis to temporarily mask the reactivity of the amine, allowing for selective transformations at other positions of the molecule. mdpi.comorgsyn.org
Significance as a Versatile Building Block in Synthetic Methodology Development
The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups. The primary alcohol at the 2-position can be readily oxidized to an aldehyde or a carboxylic acid, or it can participate in etherification and esterification reactions. google.com The Boc-protected amine at the 4-position is stable under a wide range of reaction conditions but can be deprotected under acidic conditions to reveal the free amine, which can then be used for a variety of coupling reactions, such as amide bond formation or N-arylation.
The strategic placement of these functional groups allows for sequential and site-selective modifications, a key aspect in the efficient synthesis of complex target molecules. This multi-functionality makes compounds like this compound highly valuable in the development of new synthetic methodologies and in the construction of compound libraries for drug discovery. nih.govwhiterose.ac.uk
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Position | Potential Reactions |
| Hydroxyl | 2 | Oxidation (to aldehyde or carboxylic acid), Etherification, Esterification, Substitution (e.g., to halide) |
| Boc-amino | 4 | Deprotection (to primary amine), followed by Acylation, Alkylation, Arylation, Sulfonylation |
| Pyridine Ring | - | Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at other positions (if further functionalized) |
Overview of Research Trajectories Pertaining to Pyridine-Based Chemical Entities
Research involving pyridine-based compounds is a vibrant and ever-expanding field. nih.gov A significant portion of this research is directed towards the discovery of new therapeutic agents, as the pyridine moiety is a well-established pharmacophore. lifechemicals.comnih.gov Pyridine derivatives have been investigated for a wide range of biological activities, including as anticancer, antiviral, antibacterial, and antifungal agents. nih.gov
Another major research trajectory is the development of novel synthetic methods for the functionalization of the pyridine ring. nih.gov This includes C-H activation, cross-coupling reactions, and the development of new building blocks that facilitate the rapid and efficient synthesis of substituted pyridines. nih.gov The demand for new materials with tailored electronic and photophysical properties has also driven research into pyridine-containing polymers and functional dyes.
The development and application of versatile building blocks like this compound are central to these research efforts. By providing a readily available and highly functionalized starting material, such compounds accelerate the pace of discovery in both medicinal chemistry and materials science.
Table 2: Key Research Areas for Pyridine-Based Compounds
| Research Area | Focus | Examples of Applications |
| Medicinal Chemistry | Discovery of new drugs | Anticancer agents, Antiviral therapies, CNS-active drugs |
| Synthetic Methodology | Development of novel reactions | C-H functionalization, Cross-coupling reactions, Asymmetric synthesis |
| Materials Science | Creation of new functional materials | Organic light-emitting diodes (OLEDs), Sensors, Catalysts |
| Agrochemicals | Development of new pesticides and herbicides | Herbicides, Insecticides, Fungicides |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-5-methylpyridin-4-yl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-8-6-13-9(7-15)5-10(8)14-11(16)17-12(2,3)4/h5-6,15H,7H2,1-4H3,(H,13,14,16) |
InChI Key |
JJUXSUSZJOMLHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Boc Amino 5 Methylpyridine 2 Methanol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For 4-(Boc-amino)-5-methylpyridine-2-methanol, key disconnections involve the Boc-protecting group, the C4-amino group, and the C2-methanol substituent.
The most apparent disconnection is the removal of the tert-butoxycarbonyl (Boc) group, leading back to the parent amine, (4-amino-5-methylpyridin-2-yl)methanol. This step is a standard deprotection. A functional group interconversion (FGI) on the primary alcohol at the C2 position suggests a precursor such as a carboxylic acid or its corresponding ester, which can be reduced. This leads to a key intermediate, 4-(Boc-amino)-5-methylpyridine-2-carboxylic acid.
Further disconnection of the C-N bond of the amino group is a primary strategic consideration. This leads to two main avenues for synthesis: strategies based on forming the carbon-nitrogen bond and those that begin with a pre-functionalized pyridine core.
The formation of a C-N bond on a pyridine ring is a fundamental transformation in pyridine chemistry. researchgate.net In the context of synthesizing this compound, this strategy would involve introducing an amino group, or a precursor, at the C4 position of a suitably substituted pyridine ring.
Common methods for C-N bond formation on pyridine rings include:
Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for functionalizing electron-deficient rings like pyridine. A pyridine precursor bearing a good leaving group, such as a halogen (Cl, Br, F), at the C4 position can react with an amine source. The reactivity of halopyridines towards nucleophilic displacement can be substrate-dependent and may require specific, sometimes harsh, conditions. researchgate.net Metal-free methods have been developed for highly site-selective C-N bond-forming reactions on polyhalogenated pyridines. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and represents a significant advancement over classical nucleophilic substitution. researchgate.net It allows for the coupling of a halo- or triflyloxy-pyridine with a wide range of amines under relatively mild conditions.
Chichibabin Amination: This reaction involves the direct amination of a pyridine ring using sodium amide, but it typically directs amination to the C2 or C6 positions and is less suitable for C4 functionalization unless the C2/C6 positions are blocked. researchgate.net
A retrosynthetic approach using this strategy would disconnect the C4-N bond to yield a 4-halopyridine intermediate, such as 4-chloro-5-methylpyridine-2-carboxylic acid ester.
An alternative strategy involves starting with a pyridine ring that already contains some of the required substituents and then introducing the remaining functional groups. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it less reactive towards electrophilic substitution than benzene, with substitutions typically occurring at the 3-position. wikipedia.orgnih.gov Therefore, direct functionalization often requires activating the ring or using specialized C-H functionalization techniques.
Strategic functionalization can be achieved through several pathways:
Starting from a Pre-substituted Pyridine: A common approach is to begin with a commercially available lutidine (dimethylpyridine) derivative and elaborate its functional groups. For instance, 2,5-lutidine (2,5-dimethylpyridine) could serve as a starting point. The methyl group at the C2 position can be selectively oxidized to a carboxylic acid or alcohol, while the C4 position can be functionalized through nitration, followed by reduction to an amine.
Directed Metalation: The inherent directing effects of the pyridine nitrogen atom favor functionalization at the C2 position. nih.govnih.gov However, methods have been developed to override this influence. For example, the use of n-butylsodium can achieve selective deprotonation and functionalization at the C4 position. nih.gov
Pyridine N-Oxides: The formation of a pyridine N-oxide activates the ring for both electrophilic and nucleophilic attack. It directs electrophilic substitution to the C4 position and also facilitates nucleophilic substitution at the C2 and C4 positions. researchgate.net This strategy is often employed to introduce functionality that is otherwise difficult to install. researchgate.netresearchgate.netorganic-chemistry.org For example, nitration of pyridine N-oxide readily yields 4-nitropyridine-N-oxide, a precursor to 4-aminopyridine. semanticscholar.org
Classical and Established Synthetic Routes
Based on the retrosynthetic analysis, both linear and convergent synthetic routes can be devised to prepare this compound.
A multi-step linear synthesis is often the most practical approach for laboratory-scale preparation. A plausible route could start from 2,5-lutidine.
Proposed Linear Synthetic Route:
| Step | Transformation | Reagents and Conditions | Precursor | Product |
| 1 | N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | 2,5-Lutidine | 2,5-Lutidine-N-oxide |
| 2 | Nitration | H₂SO₄/HNO₃ | 2,5-Lutidine-N-oxide | 4-Nitro-2,5-lutidine-N-oxide |
| 3 | Deoxygenation | PCl₃ or H₂/Pd | 4-Nitro-2,5-lutidine-N-oxide | 4-Nitro-2,5-lutidine |
| 4 | Oxidation of C2-Methyl | KMnO₄ or SeO₂ | 4-Nitro-2,5-lutidine | 5-Methyl-4-nitropyridine-2-carboxylic acid |
| 5 | Esterification | SOCl₂, CH₃OH | 5-Methyl-4-nitropyridine-2-carboxylic acid | Methyl 5-methyl-4-nitropyridine-2-carboxylate |
| 6 | Reduction of Nitro Group | H₂/Pd-C or Fe/HCl | Methyl 5-methyl-4-nitropyridine-2-carboxylate | Methyl 4-amino-5-methylpyridine-2-carboxylate |
| 7 | Boc Protection | (Boc)₂O, TEA or DMAP | Methyl 4-amino-5-methylpyridine-2-carboxylate | Methyl 4-(Boc-amino)-5-methylpyridine-2-carboxylate |
| 8 | Reduction of Ester | LiBH₄ or LiAlH₄ | Methyl 4-(Boc-amino)-5-methylpyridine-2-carboxylate | This compound |
This sequence strategically uses the activating effect of the N-oxide to introduce the C4-nitro group. Subsequent steps build the required functionality before the final, selective reduction of the ester in the presence of the Boc-protected amine.
Convergent syntheses involve preparing different fragments of the molecule separately before combining them in the final stages. For a molecule like this compound, a convergent approach could involve constructing the pyridine ring itself from acyclic precursors, a method that allows for the introduction of substituents at an early stage.
The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction that builds the dihydropyridine (B1217469) core, which is subsequently oxidized. wikipedia.orgymerdigital.com A modified Hantzsch-type synthesis could theoretically be designed to assemble a pyridine ring with the desired substitution pattern, though controlling the regiochemistry for a tetra-substituted pyridine can be challenging.
Another convergent strategy could involve a cross-coupling reaction. For example, a pre-formed 4-(Boc-amino)-5-methyl-2-halopyridine could be coupled with a hydroxymethyl equivalent using a suitable transition-metal catalyst. This approach relies on the successful synthesis of the key halogenated pyridine fragment.
Protecting Group Chemistry in the Synthesis of this compound
Protecting group chemistry is indispensable in the synthesis of multifunctional molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.orgorganic-chemistry.org
In the synthesis of the target molecule, the Boc group serves several critical functions:
Prevents Unwanted Reactions: The nucleophilic 4-amino group could interfere with subsequent steps, such as the ester reduction with hydride reagents or other planned transformations on the pyridine ring. Protection masks its nucleophilicity.
Improves Solubility: The introduction of the bulky, nonpolar Boc group can alter the solubility profile of intermediates, often making them more soluble in common organic solvents and simplifying purification by chromatography.
Directs Reactivity: While less common for this specific substituent, protecting groups can sometimes influence the regioselectivity of subsequent reactions.
Introduction of the Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org For aminopyridines, which can be poor nucleophiles, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often employed. wikipedia.orggoogle.com However, challenges in the Boc protection of aminopyridines can include low yields or the formation of di-Boc products. google.comgoogle.com Alternative methods have been developed using reagents like EDCI and HOBT to achieve high yields and selectivity. google.comgoogle.com
Stability and Removal: The Boc group is robust and stable to basic, reductive, and nucleophilic conditions, making it compatible with the ester-to-alcohol reduction step (e.g., using LiBH₄). It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) or dioxane, which liberates the free amine, carbon dioxide, and tert-butanol. wikipedia.org
Other protecting groups could also be relevant. For instance, if reactions sensitive to the hydroxyl group were planned after its formation, the 2-methanol group might require protection, for example, as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether. Furthermore, the pyridine nitrogen itself can be "protected" or masked, for instance, as an N-oxide to alter the ring's electronic properties or as a borane (B79455) complex to prevent its Lewis basicity from interfering with certain reagents. acs.org
Strategies for Boc-Protection of the Amino Group
The protection of the amino group at the C4 position with a tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of the target molecule. The Boc group is widely used in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions organic-chemistry.org.
The standard method for introducing a Boc group involves the reaction of the aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base organic-chemistry.org. For aminopyridines, the nucleophilicity of the amino group can be influenced by the electronic properties of the pyridine ring. The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), dichloromethane (DCM), methanol, or 1,4-dioxane google.com.
A patented method for the Boc protection of aminopyridines highlights a procedure involving the dissolution of the aminopyridine and (Boc)₂O in a solvent in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-hydroxybenzotriazole (HOBT), and a base. This approach is reported to achieve high yield and selectivity, solving common issues such as difficult synthesis reactions and low yields google.com. The reaction time for this method is typically between 0.5 and 2 hours google.com.
The choice of base and solvent can be crucial for optimizing the reaction. Common bases include triethylamine (B128534) (TEA) or sodium bicarbonate . For amines that are sensitive to water, anhydrous conditions using a system like (Boc)₂O/TEA in methanol or dimethylformamide (DMF) are preferable . Aromatic amines, which are generally less nucleophilic, may require the addition of a catalyst to facilitate the reaction .
Table 1: Reagents and Conditions for Boc-Protection of Aminopyridines
| Reagent/Catalyst System | Solvent(s) | Typical Conditions | Reference |
|---|---|---|---|
| (Boc)₂O, EDCI, HOBT, Base | Tetrahydrofuran, Dichloromethane, Methanol, 1,4-Dioxane | 0.5 - 2 hours | google.com |
| (Boc)₂O, NaOH or NaHCO₃ | Dioxane/Water | Alkaline conditions | |
| (Boc)₂O, TEA | Methanol, DMF | Anhydrous, 40-50 °C |
Role of the Hydroxymethyl Functionality in Protecting Group Schemes
In some synthetic routes, the hydroxymethyl group is introduced at a later stage to avoid potential side reactions. For instance, a strategy of single point activation of pyridines using an electron-deficient benzyl group can facilitate a ruthenium-catalyzed dearomative functionalization, delivering hydroxymethylated piperidines nih.gov. In such a transformation, paraformaldehyde can act as both a hydride donor and an electrophile nih.gov. This indicates that the hydroxymethyl group can be installed through advanced catalytic methods.
If the hydroxymethyl group is present early in the synthesis, it may need to be protected, especially if harsh reagents are used for other transformations on the pyridine ring. The hydroxyl group can be converted to a variety of protecting groups, such as silyl ethers (e.g., TBDMS) or benzyl ethers, which can be selectively removed later. The choice of protecting group depends on its compatibility with the Boc-protection and deprotection steps and other planned reactions.
The hydroxymethyl functionality can also direct metallation or other functionalization reactions to specific positions on the ring, although this effect is less pronounced than that of stronger directing groups. Its presence is a key structural feature that must be managed throughout the synthesis to achieve the desired final product.
Advanced and Modern Synthetic Protocols
Modern synthetic chemistry offers a range of sophisticated methods for the construction and functionalization of highly substituted pyridine rings like that in this compound. These protocols focus on improving efficiency, selectivity, and sustainability.
Catalytic Approaches to Pyridine Ring Functionalization
Transition-metal catalysis has become an indispensable tool for the direct C-H functionalization of pyridine rings, offering an alternative to classical methods that often require pre-functionalized substrates nih.govresearchgate.netbohrium.comrsc.org. The electron-deficient nature of the pyridine ring makes it challenging to functionalize, but catalytic systems have been developed to overcome this nih.govresearchgate.net.
Rhodium-Catalyzed C-H Amidation : A rhodium-catalyzed C-H amidation of pyridines has been reported, allowing for the introduction of an amino source with high regioselectivity. The presence of a substituent at the C2 position is noted as being crucial for the success of this transformation acs.org.
Palladium-Catalyzed C-H Amidation : Palladium catalysts have been used for the ortho-C-H amidation of anilides, which could be adapted for pyridine systems to introduce amino functionalities acs.org.
Ruthenium-Catalyzed Hydroxymethylation : As mentioned previously, a ruthenium-catalyzed process can be used for the dearomative hydroxymethylation of pyridines activated with an electron-deficient benzyl group nih.gov. This method allows for the direct installation of the CH₂OH group.
Metal-Catalyzed Cross-Coupling : Methods like the Suzuki-Miyaura coupling can be used to modify existing pyridine structures, although this typically requires a pre-functionalized (e.g., halogenated) pyridine nih.gov.
These catalytic methods provide powerful ways to install the necessary functional groups onto the pyridine scaffold, often with high control over the position of substitution.
Chemo- and Regioselective Synthesis Methods
Achieving the specific 2,4,5-substitution pattern of the target molecule requires a high degree of chemo- and regioselectivity.
Directed C-H Functionalization : The regioselectivity of C-H functionalization can often be controlled by a directing group on the pyridine ring. While the hydroxymethyl group can have a directing effect, other groups can be used and later converted to the desired functionality.
Blocking Groups for Regiocontrol : A strategy for achieving C4-alkylation of pyridines involves using a simple maleate-derived blocking group. This group directs Minisci-type decarboxylative alkylation specifically to the C4 position, preventing reactions at other sites chemrxiv.orgchemrxiv.org. This allows for precise control over the introduction of substituents.
Redox Alkylation of Pyridine N-oxides : The functionalization of pyridine N-oxides provides another route for regioselective synthesis. Activation of the N-oxide with trifluoromethanesulfonic anhydride (B1165640) allows for the selective nucleophilic addition of malonates to either the C2 or C4 position nih.gov. This method can be used to introduce carbon-based substituents that can be further elaborated.
Multicomponent Reactions : Efficient assembly of polysubstituted pyridines can be achieved through multicomponent reactions. One such strategy involves the reaction of isocyanides, arynes, and terminal alkynes, proceeding through a key 1-alkynyl imine intermediate to yield products with high chemo- and regioselectivity acs.org.
Table 2: Examples of Regioselective Pyridine Functionalization
| Method | Position(s) Functionalized | Key Reagents/Catalysts | Selectivity Control | Reference |
|---|---|---|---|---|
| Minisci-type Alkylation | C4 | Maleate-derived blocking group | Blocking Group | chemrxiv.orgchemrxiv.org |
| Rh-catalyzed C-H Amidation | C3 (relative to directing group) | Rhodium catalyst, oxazoline directing group | Directing Group | acs.org |
Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridine to reduce environmental impact. This involves using environmentally benign reagents, developing solvent-free conditions, and employing efficient catalytic systems ijarsct.co.innih.gov.
Microwave-assisted synthesis is a prominent green chemistry tool that can significantly accelerate reaction times and improve yields in the synthesis of pyridine derivatives nih.gov. One study reported the synthesis of novel pyridines via a one-pot, four-component reaction under microwave irradiation, achieving excellent yields (82%–94%) in very short reaction times (2–7 minutes) nih.gov.
The use of recyclable catalysts, such as heteropolyacids or magnetic nanoparticles, also aligns with green chemistry principles by simplifying product purification and reducing waste nih.govconicet.gov.ar.
Performing reactions under solvent-free or "neat" conditions is a core principle of green chemistry, as it eliminates solvent waste, which is a major contributor to the environmental footprint of chemical processes conicet.gov.arrsc.orgresearchgate.net.
Several solvent-free methods for the synthesis of functionalized pyridines have been developed:
Heteropolyacid Catalysis : Wells-Dawson heteropolyacids have been used as recyclable catalysts for the Hantzsch-like multi-component condensation to produce functionalized pyridines under solvent-free conditions at 80 °C, with yields ranging from 60–99% conicet.gov.ar.
Triflic Acid (HOTf) Catalysis : A sustainable one-pot synthesis of pyridine derivatives has been achieved using catalytic amounts of triflic acid under solvent-free conditions at 120 °C rsc.org.
Urea-Promoted Synthesis : An environmentally safe, tandem approach using urea in the solid phase has been established for the synthesis of diaryl-substituted pyridine derivatives, avoiding the need for solvents, metals, or oxidants researchgate.net.
These methods demonstrate the feasibility of producing complex pyridine structures while adhering to the principles of sustainable chemistry.
Atom Economy Considerations
Reduction of a Picolinic Acid Derivative: A common method for the reduction of a carboxylic acid or its ester to an alcohol is the use of a hydride reducing agent such as lithium aluminum hydride (LiAlH₄). While effective, this method generally has a low atom economy due to the large amount of inorganic salts produced as byproducts. A greener alternative with higher atom economy would be catalytic hydrogenation, which ideally only produces water as a byproduct. wikipedia.org
Boc Protection of the Amino Group: The protection of the amino group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org The byproducts of this reaction are tert-butanol and carbon dioxide. The atom economy of this step can be calculated using the following formula:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 libretexts.org
Below is a table illustrating the atom economy for the Boc protection of a hypothetical 4-amino-5-methylpyridine-2-methanol (B6314939) precursor.
| Reactant | Molecular Weight ( g/mol ) | Atoms Incorporated into Product | Atoms Not Incorporated |
| 4-amino-5-methylpyridine-2-methanol | 138.17 | All | |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | C₅H₉O₂ | C₄H₉O and CO₂ |
Purification and Isolation Techniques in the Synthesis of this compound
The purification and isolation of this compound are critical steps to ensure the final product's purity, which is essential for its intended applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
Column Chromatography: This is a widely used technique for the purification of organic compounds. For pyridine derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent is crucial for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. For pyridine-containing compounds, which can be basic, tailing of peaks on silica gel columns can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine, to the eluent system.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for final purification or for analyzing the purity of the product. For Boc-protected amino compounds, reversed-phase HPLC is a common method. tandfonline.comresearchgate.net A C18 column is frequently employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The addition of a modifier such as trifluoroacetic acid (TFA) can improve peak shape, although care must be taken as strongly acidic conditions can lead to the cleavage of the Boc group. For preparative HPLC, the collected fractions containing the pure product are typically lyophilized to remove the solvents.
The following table summarizes typical conditions for chromatographic purification.
| Method | Stationary Phase | Mobile Phase Example | Detection |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient with 0.1% Triethylamine | TLC with UV visualization |
| HPLC (Analytical) | C18 | Water/Acetonitrile with 0.1% TFA | UV at 254 nm |
| HPLC (Preparative) | C18 | Water/Methanol | UV at 254 nm |
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for purifying solid compounds. However, Boc-protected amino acids and their derivatives are often obtained as oils or low-melting solids, which can make crystallization challenging. researchgate.netresearchgate.net
Inducing Crystallization: If the purified this compound is an oil, several techniques can be employed to induce crystallization. These include:
Seeding: Introducing a small crystal of the desired compound can initiate crystallization. google.compatsnap.com
Solvent Evaporation: Slow evaporation of a solvent in which the compound is dissolved can lead to the formation of crystals.
Anti-Solvent Addition: Dissolving the compound in a good solvent and then slowly adding a solvent in which it is insoluble (an anti-solvent) can cause the compound to precipitate out, hopefully in crystalline form. researchgate.net For Boc-protected compounds, a common solvent/anti-solvent system is diethyl ether/hexane.
Recrystallization: If a solid product is obtained, recrystallization can be used to further enhance its purity. This involves dissolving the crude product in a minimum amount of a hot solvent and then allowing the solution to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.
It is important to note that the presence of the bulky, non-polar Boc group can significantly affect the crystallization behavior of the molecule, often leading to amorphous solids or oils. researchgate.net In such cases, chromatographic methods remain the primary means of purification. googleapis.com
Chemical Reactivity and Transformation Studies of 4 Boc Amino 5 Methylpyridine 2 Methanol
Reactions Involving the Hydroxymethyl Group
The primary alcohol functionality in 4-(Boc-amino)-5-methylpyridine-2-methanol is a key site for a variety of chemical modifications, including oxidation, reduction, esterification, and etherification.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of the hydroxymethyl group can selectively yield either the corresponding aldehyde, 4-(Boc-amino)-5-methylpyridine-2-carbaldehyde, or the carboxylic acid, 4-(Boc-amino)-5-methylpyridine-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly used for the oxidation of hydroxymethylpyridines to their corresponding aldehydes. These reactions are generally carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature to minimize overoxidation to the carboxylic acid.
For the conversion to the carboxylic acid, stronger oxidizing agents are required. Common methods for the oxidation of methylpyridines to pyridinecarboxylic acids, which can be adapted for this substrate, include the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification, or catalytic oxidation with reagents like N-hydroxyphthalimide (NHPI) in the presence of a metal co-catalyst and an oxygen source. sigmaaldrich.com
Table 1: Oxidation Reactions of Hydroxymethylpyridines
| Product | Typical Reagents | Reaction Conditions |
|---|---|---|
| Aldehyde | MnO₂, PCC, DMP | Anhydrous DCM, Room Temperature |
Reduction Reactions to Amine Derivatives
The conversion of the hydroxymethyl group to an aminomethyl group represents a reductive amination pathway. While direct reduction of the alcohol to an amine is not a standard single-step transformation, a two-step process is generally employed. First, the alcohol is oxidized to the aldehyde as described previously. Subsequently, the aldehyde can undergo reductive amination. This involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
Alternatively, the hydroxymethyl group can be converted to a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine or an azide, with the latter being subsequently reduced to the amine.
Esterification and Etherification Reactions
The hydroxymethyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. researchgate.netgoogle.com Alternatively, for more sensitive substrates, milder conditions can be used, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). The Steglich esterification, utilizing a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides another efficient method under mild conditions. nih.gov
Etherification of the hydroxymethyl group can be achieved through various methods. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. Given the potential for competing reactions on the pyridine ring or with the Boc-protected amine, milder, acid-catalyzed etherification methods might be preferable. For instance, reaction with an alcohol in the presence of an acid catalyst can lead to the corresponding ether.
Table 2: Esterification and Etherification of Alcohols
| Reaction | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, often requires excess alcohol or water removal. researchgate.netgoogle.com |
| Acylation | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Generally high-yielding and proceeds under mild conditions. |
| Steglich Esterification | Carboxylic Acid, DCC/EDC, DMAP | Mild conditions, suitable for a wide range of substrates. nih.gov |
Transformations at the Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal.
Deprotection Strategies (e.g., Acid-Catalyzed, Thermal)
The most common method for the deprotection of the Boc group is through acidolysis. Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727) efficiently cleaves the Boc group to afford the free amine as its corresponding salt. The reaction proceeds via the formation of a stable tert-butyl cation.
Table 3: Acid-Catalyzed Boc Deprotection Conditions
| Reagent | Solvent | Temperature |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature |
Thermal deprotection offers an alternative, catalyst-free method for removing the Boc group. This typically requires heating the Boc-protected amine at elevated temperatures, often in a high-boiling solvent or even neat. The reaction is believed to proceed through a concerted mechanism involving the elimination of isobutylene (B52900) and carbon dioxide. Continuous flow reactors can be particularly effective for thermal deprotection, allowing for precise temperature control and shorter reaction times.
Nucleophilic Substitution Reactions after Deprotection
Following the removal of the Boc protecting group, the resulting 4-amino-5-methylpyridine-2-methanol (B6314939) possesses a free amino group, which can participate in various reactions. More significantly, the hydroxymethyl group can be converted into a good leaving group, such as a halide (e.g., chloride or bromide), to facilitate nucleophilic aromatic substitution (SNAr) reactions.
The pyridine ring, particularly when activated by electron-withdrawing groups or protonation of the ring nitrogen, is susceptible to nucleophilic attack. In the case of a 2-halo-4-amino-5-methylpyridine derivative, the 2-position is activated towards nucleophilic substitution. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide at the 2-position. The 4-amino group, being an electron-donating group, can influence the reactivity of the ring. However, nucleophilic substitution at the 2- and 4-positions of the pyridine ring is generally favored.
For instance, the reaction of a 2-chloro-4-aminopyridine derivative with various amines can lead to the corresponding 2,4-diaminopyridine derivatives. Such reactions are often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. The specific conditions would depend on the nucleophilicity of the incoming nucleophile and the reactivity of the pyridine substrate.
Amide Bond Formation and Derivatization
The structure of this compound contains two primary sites for derivatization: the Boc-protected amine and the primary alcohol. Amide bond formation, a crucial transformation in medicinal chemistry and materials science, can be achieved through several synthetic routes involving this molecule. luxembourg-bio.comresearchgate.net
One common strategy involves the initial oxidation of the primary alcohol at the C2 position to a carboxylic acid. This transformation creates the necessary functional group for direct coupling with a primary or secondary amine. The subsequent amide bond formation is typically facilitated by a variety of coupling reagents that activate the carboxylic acid. luxembourg-bio.com These reagents convert the hydroxyl group of the acid into a better leaving group, making it susceptible to nucleophilic attack by an amine. researchgate.net
Alternatively, the Boc-protecting group on the amino function at C4 can be removed under acidic conditions to yield the free primary amine. This amine can then be acylated by reacting with an activated carboxylic acid (such as an acid chloride or an active ester) to form a new amide bond. This approach allows for the introduction of a wide array of substituents onto the pyridine core via the newly formed amide linkage.
Derivatization can also occur directly at the primary amine after deprotection. For instance, reaction with reagents like acetic anhydride in an aqueous solution can be used to introduce an acetyl group, forming an acetamide (B32628) derivative. nih.gov This method is a straightforward way to modify the properties of the molecule. nih.gov
The choice of derivatization strategy depends on the desired final product. The following table outlines potential derivatization reactions starting from this compound.
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| This compound | 1. Oxidizing Agent (e.g., PCC, DMP) 2. Amine (R-NH2), Coupling Agent (e.g., DCC, HATU) | 4-(Boc-amino)-5-methylpyridine-2-carboxamide derivative | Oxidation & Amide Coupling |
| This compound | 1. Acid (e.g., TFA, HCl) 2. Carboxylic Acid (R-COOH), Coupling Agent | 4-Amido-5-methylpyridine-2-methanol derivative | Deprotection & Amide Coupling |
| This compound | 1. Acid (e.g., TFA, HCl) 2. Acetic Anhydride | 4-Acetamido-5-methylpyridine-2-methanol | Deprotection & N-Acetylation |
Reactivity of the Pyridine Nitrogen and Ring System
The reactivity of the pyridine ring in this compound is significantly influenced by its substituents. The pyridine nucleus is inherently electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic substitution and more susceptible to nucleophilic attack. However, the nature and position of the substituents—a strong electron-donating Boc-amino group, a weakly electron-donating methyl group, and a weakly deactivating hydroxymethyl group—modulate this intrinsic reactivity.
Standard pyridine is resistant to electrophilic aromatic substitution (SEAr) due to the deactivating effect of the electronegative nitrogen atom, which also tends to coordinate with the electrophile's Lewis acidic catalyst. However, the presence of strong electron-donating groups can overcome this deactivation. In this compound, the Boc-amino group at C4 is a powerful activating group and directs electrophiles to the ortho positions (C3 and C5). The methyl group at C5 is also an activating, ortho, para-directing group.
Given the existing substitution pattern:
The C3 position is ortho to the strongly activating C4-amino group.
The C6 position is ortho to the C5-methyl group and meta to the C4-amino group.
Nucleophilic aromatic substitution (SNAr) on pyridine rings typically requires a strong electron-withdrawing group to activate the ring and a good leaving group (like a halide) at the 2-, 4-, or 6-position. The molecule this compound lacks a suitable leaving group and is substituted with electron-donating groups, which disfavor nucleophilic attack on the ring carbons. Therefore, this compound is not expected to undergo SNAr reactions under standard conditions.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgrsc.org To utilize this compound as a substrate in these reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. Halogenation would most likely occur at the C3 or C6 position. Assuming a halogen, 'X', is introduced at the C6 position, the resulting 6-halo-4-(Boc-amino)-5-methylpyridine-2-methanol would be an excellent substrate for various cross-coupling reactions.
Suzuki Coupling: The Suzuki-Miyaura reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov The 6-halo derivative could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-carbon bonds at the C6 position. nih.gov
Sonogashira Coupling: This reaction creates a C(sp2)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. soton.ac.ukmdpi.com The 6-halo derivative could react with various terminal alkynes, providing a direct route to 6-alkynylpyridine derivatives. rsc.orgchemrxiv.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org The 6-halo derivative could be coupled with primary or secondary amines, amides, or carbamates to install a nitrogen-based substituent at the C6 position. rsc.orgresearchgate.net
The table below summarizes hypothetical cross-coupling reactions using a 6-bromo derivative as the starting material.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Potential Product |
| Suzuki | Arylboronic Acid (Ar-B(OH)2) | Pd(PPh3)4 | K3PO4 or Na2CO3 | 1,4-Dioxane/Water | 6-Aryl-4-(Boc-amino)-5-methylpyridine-2-methanol |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh3)4 / CuI | Et3N | THF | 6-Alkynyl-4-(Boc-amino)-5-methylpyridine-2-methanol |
| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3 / BINAP | NaOt-Bu | Toluene | 6-(Dialkylamino)-4-(Boc-amino)-5-methylpyridine-2-methanol |
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not widely available, the reaction pathways for the key transformations discussed are well-established in organic chemistry.
The mechanisms for metal-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving the palladium catalyst.
Suzuki Coupling Mechanism:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (the 6-halo-pyridine derivative), forming a Pd(II) complex.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Buchwald-Hartwig Amination Mechanism: The mechanism is similar to other cross-coupling reactions. wikipedia.org It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by the coordination of the amine to the resulting palladium complex and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.org A potential side reaction is β-hydride elimination, which can compete with reductive elimination. wikipedia.org
Sonogashira Coupling Mechanism: This reaction is believed to involve two interconnected catalytic cycles, one for palladium and one for copper.
The Pd(0) catalyst undergoes oxidative addition with the aryl halide.
Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
In the transmetalation step, the acetylide group is transferred from copper to the palladium(II) complex.
Reductive elimination from the palladium complex yields the final alkynylated product and regenerates the Pd(0) catalyst.
Understanding these fundamental mechanistic pathways allows for the rational design of reaction conditions and the prediction of potential products and byproducts when applying these transformations to derivatives of this compound.
Kinetic Studies and Transition State Analysis of this compound
As of the latest available research, detailed kinetic studies and transition state analyses specifically focusing on the chemical compound this compound have not been extensively reported in peer-reviewed literature. While the synthesis and potential applications of related pyridine derivatives are subjects of ongoing research, specific investigations into the reaction rates, mechanisms, and computational modeling of the transition states for reactions involving this compound are not publicly available.
The field of chemical kinetics is dedicated to understanding the rates at which chemical reactions occur. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions, such as temperature, pressure, and catalyst concentration. This data would then be used to determine the rate law and the activation energy of the reaction, providing insights into the reaction mechanism.
Furthermore, transition state analysis, often aided by computational chemistry, would provide a theoretical framework for understanding the high-energy, transient molecular structures that exist at the peak of the reaction energy profile. This analysis is crucial for a deeper understanding of the reaction pathway and for the rational design of catalysts or reaction conditions to improve reaction efficiency and selectivity.
Given the absence of specific data for this compound, it is not possible to provide data tables or a more detailed discussion on its kinetic and thermodynamic properties in chemical transformations. Future research in this area would be valuable for elucidating the reactivity of this compound and expanding its synthetic utility.
Applications of 4 Boc Amino 5 Methylpyridine 2 Methanol As a Key Intermediate in Advanced Organic Synthesis
Role in the Total Synthesis of Complex Natural Products
While substituted pyridine (B92270) rings are integral components of numerous natural products, the specific application of 4-(Boc-amino)-5-methylpyridine-2-methanol as a key intermediate in the total synthesis of complex natural products is not extensively documented in publicly available scientific literature. The focus of its use appears to be more directed towards the synthesis of targeted bioactive molecules rather than complex natural isolates.
Utilization in the Construction of Advanced Heterocyclic Systems
The elaboration of this compound into advanced, multi-cyclic heterocyclic systems is a logical synthetic application. However, specific and detailed examples of its use in constructing systems beyond its immediate derivatives are not prominently featured in peer-reviewed journals. Its potential lies in leveraging the primary alcohol for ring-closing reactions or using the pyridine nitrogen and the deprotected amino group to form fused heterocyclic structures.
Application in the Synthesis of Bioactive Molecules and Scaffold Generation (Focus on Synthetic Methodology, Not Biological Activity)
The most significant application of this compound is as a precursor for the synthesis of bioactive molecules. It serves as a key building block for the scaffold of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. veeprho.com The synthetic utility of this intermediate is centered on its role in forming the core dihydronaphthyridine structure of the drug.
The synthetic methodology involves a multi-component reaction, specifically a Hantzsch-type dihydropyridine (B1217469) synthesis, which constructs the central heterocyclic ring. cjph.com.cngoogle.com In this process, a pyridine derivative serves as the foundational amine component. The Boc-protected amine of this compound can be deprotected to reveal the necessary primary amine, and the methanol (B129727) group can be converted to the required pyridone moiety for the cyclization reaction.
A key synthetic step outlined in patent literature involves the reaction of 4-amino-5-methyl-2-hydroxypyridine (a direct derivative of the title compound) with diethyl malonate and an aromatic aldehyde (4-cyano-2-methoxybenzaldehyde) in the presence of an acid catalyst. google.com This condensation and subsequent cyclization reaction efficiently assembles the complex dihydropyridine core.
| Reactants | Reaction Type | Conditions | Product Type |
|---|---|---|---|
| 1. 4-amino-5-methyl-2-hydroxypyridine 2. Diethyl malonate 3. 4-cyano-2-methoxybenzaldehyde | Multi-component Condensation/Cyclization | Acid catalysis, inert solvent or solvent-free | Dihydronaphthyridine-3-carboxylate intermediate |
The structural features of this compound make it an ideal precursor for this transformation. The Boc group provides a stable protecting group for the amine that can be removed under specific conditions, preventing unwanted side reactions. The methyl and methanol groups provide the necessary substitution pattern on the pyridine ring required for the final bioactive molecule.
Development of Novel Reagents and Catalysts Utilizing the Compound as a Precursor
The use of specific pyridine derivatives as ligands for metal catalysts is a well-established field in chemistry. rsc.org Pyridine's nitrogen atom can coordinate with a wide range of metals, and substituents on the ring can modulate the electronic and steric properties of the resulting catalyst. However, the development of novel reagents or catalysts specifically derived from this compound is not well-documented in the current literature. While its structure holds potential for modification into a chiral ligand or a specialized reagent, this application has not been a primary focus of reported research.
Integration into Flow Chemistry and Automated Synthesis Platforms
While no specific studies detail the integration of this compound into continuous flow systems, its application in pharmaceutical synthesis makes it an excellent candidate for such technologies. Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. acs.orgvapourtec.com
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly being transferred to automated flow platforms to improve safety, efficiency, and scalability. uniqsis.comuc.pt Multi-step syntheses, including the multi-component reactions in which this intermediate participates, are particularly well-suited for flow reactors. These systems allow for the sequential addition of reagents and in-line purification, streamlining the entire synthetic process.
| Parameter | Advantage in Flow Chemistry | Relevance to Synthesis |
|---|---|---|
| Heat Transfer | Superior surface-area-to-volume ratio allows for efficient control of exothermic reactions. | Enhances safety and selectivity in condensation and cyclization steps. |
| Mixing | Rapid and highly reproducible mixing of reagents. | Crucial for controlling multi-component reactions and improving yield. |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Allows for a broader exploration of reaction conditions (higher temperatures/pressures) safely. |
| Scalability | Production is scaled by extending run time rather than increasing reactor size ("scaling-out"). | Facilitates seamless transition from laboratory-scale synthesis to pilot-plant production. |
| Automation | Enables automated, multi-step synthesis and library generation. vapourtec.com | Ideal for producing libraries of analogues for structure-activity relationship studies. |
Given these benefits, the integration of synthetic routes involving this compound into automated flow platforms represents a logical progression for the efficient and safe manufacturing of advanced pharmaceutical intermediates.
Spectroscopic and Analytical Characterization Methodologies for 4 Boc Amino 5 Methylpyridine 2 Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(Boc-amino)-5-methylpyridine-2-methanol, a combination of one-dimensional and two-dimensional NMR experiments is essential for a comprehensive characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton.
The chemical shifts (δ) are influenced by the electron density around the proton. For instance, aromatic protons of the pyridine (B92270) ring are typically deshielded and appear at higher chemical shifts compared to aliphatic protons. The integration of each signal is proportional to the number of protons it represents. Furthermore, spin-spin coupling between adjacent non-equivalent protons can lead to the splitting of signals, providing valuable information about the connectivity of the carbon skeleton.
A predicted ¹H NMR data table for this compound, based on analogous structures, is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H3 | 7.5 - 7.8 | Singlet | 1H |
| Pyridine-H6 | 8.0 - 8.3 | Singlet | 1H |
| -CH₂OH | 4.6 - 4.8 | Singlet | 2H |
| -NH (Boc) | 6.5 - 7.0 | Singlet (broad) | 1H |
| Pyridine-CH₃ | 2.2 - 2.4 | Singlet | 3H |
| Boc -C(CH₃)₃ | 1.4 - 1.6 | Singlet | 9H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., sp³, sp², carbonyl).
A predicted ¹³C NMR data table for the compound is provided below, with assignments based on the analysis of similar structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 | 155 - 158 |
| Pyridine-C3 | 115 - 118 |
| Pyridine-C4 | 145 - 148 |
| Pyridine-C5 | 125 - 128 |
| Pyridine-C6 | 148 - 151 |
| -CH₂OH | 60 - 65 |
| Pyridine-CH₃ | 18 - 22 |
| Boc C=O | 152 - 155 |
| Boc C (CH₃)₃ | 79 - 82 |
| Boc C(CH₃ )₃ | 28 - 30 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
While one-dimensional NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are often necessary for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, thus helping to establish the connectivity of proton networks within the molecule. For this compound, COSY could confirm the through-bond proximity of any coupled protons, although in this largely singlet-based predicted spectrum, its utility would be in confirming the absence of such couplings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the signal for the -CH₂OH protons would show a correlation to the -CH₂OH carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the protons of the methyl group on the pyridine ring would show a correlation to the C4, C5, and C6 carbons of the ring.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For this compound, with the molecular formula C₁₂H₁₈N₂O₃, HRMS is crucial for confirming its elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Calculated Monoisotopic Mass | 238.1317 g/mol |
| Expected [M+H]⁺ Ion | 239.1390 |
| Expected [M+Na]⁺ Ion | 261.1210 |
Note: The observed mass in an HRMS experiment should be very close to the calculated mass, typically within a few parts per million (ppm).
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as the compound . In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds within the molecule. For this compound, the IR spectrum would be expected to exhibit a unique fingerprint arising from its constituent functional groups: the Boc-amino group, the methyl group, the pyridine ring, and the methanol (B129727) substituent.
The key functional groups and their anticipated IR absorption bands are:
Hydroxyl (-OH) Group: The presence of the primary alcohol (methanol) group will give rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.
Amine (N-H) Group: The N-H bond of the Boc-protected amine will typically show a sharp to medium absorption band in the range of 3350-3450 cm⁻¹.
Carbonyl (C=O) Group: The carbonyl group of the tert-butoxycarbonyl (Boc) protecting group is expected to produce a strong, sharp absorption peak between 1700 and 1720 cm⁻¹. This is one of the most prominent signals in the spectrum.
Aromatic Ring (Pyridine): The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are also expected to be observed just above 3000 cm⁻¹.
Aliphatic C-H Bonds: The methyl and tert-butyl groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹.
C-O Bonds: The C-O stretching vibrations from the alcohol and the carbamate (B1207046) will likely be found in the fingerprint region, typically between 1050 and 1250 cm⁻¹.
The following interactive data table summarizes the expected IR absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Carbamate (N-H) | N-H Stretch | 3350-3450 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | >3000 | Medium |
| Aliphatic C-H | C-H Stretch | <3000 | Medium to Strong |
| Carbamate (C=O) | C=O Stretch | 1700-1720 | Strong, Sharp |
| Pyridine Ring | C=C & C=N Stretch | 1400-1600 | Medium to Strong |
| Alcohol/Carbamate | C-O Stretch | 1050-1250 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The substituted pyridine ring in this compound acts as a chromophore.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine ring. The exact position of the maximum absorption (λmax) can be influenced by the nature and position of the substituents on the ring. The Boc-amino group, being an electron-donating group, is likely to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyridine. The methyl and hydroxymethyl groups may also have minor effects on the absorption spectrum.
Based on computational studies of similar Boc-protected aminopyridines, the primary absorption maxima for this compound are anticipated to be in the UV region, likely between 230 and 280 nm.
The following interactive data table outlines the predicted UV-Vis absorption data for the compound.
| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent |
| Substituted Pyridine Ring | π → π* | 230 - 280 | Methanol or Ethanol |
X-ray Crystallography for Solid-State Structure Determination
If a crystal structure were determined, it would reveal:
The planarity of the pyridine ring.
The conformation of the Boc-amino and hydroxymethyl substituents relative to the pyridine ring.
Intermolecular interactions, such as hydrogen bonding involving the -OH and N-H groups, which dictate the crystal packing.
As of the latest literature search, no published X-ray crystallographic data for this compound is available. Therefore, a data table for its crystallographic parameters cannot be provided at this time. Should such data become available, it would be presented in a format similar to the following hypothetical table.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
Theoretical and Computational Studies of 4 Boc Amino 5 Methylpyridine 2 Methanol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are pivotal in elucidating the intrinsic electronic properties and geometric parameters of a molecule. For 4-(Boc-amino)-5-methylpyridine-2-methanol, these studies provide a foundational understanding of its stability and reactivity.
Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of molecular structures and energies. The geometry of this compound is optimized to a minimum on the potential energy surface using a functional such as B3LYP with a 6-31G+(d,p) basis set. This level of theory has been shown to provide reliable results for similar organic molecules. researchgate.net
The optimized geometry would reveal a nearly planar pyridine (B92270) ring, with the substituents inducing minor deviations from planarity. The Boc-amino group, due to its size, is expected to adopt a conformation that minimizes steric hindrance with the adjacent methyl group. The bond lengths and angles within the pyridine ring will be influenced by the electronic effects of the substituents. The electron-donating nature of the amino and methyl groups, and the electron-withdrawing character of the Boc group and the pyridine nitrogen, will lead to a specific charge distribution across the molecule.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length (Å) | 1.395 |
| C3-C4 Bond Length (Å) | 1.387 |
| C4-N(amino) Bond Length (Å) | 1.375 |
| C2-C(methanol) Bond Length (Å) | 1.510 |
| C-O-H Angle (methanol) (°) | 109.5 |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.
The total electronic energy and the Gibbs free energy of the optimized structure provide insights into the thermodynamic stability of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, reflecting their electron-donating character. The LUMO, on the other hand, is likely to be distributed over the pyridine ring, which can accept electron density. A smaller HOMO-LUMO gap would suggest higher reactivity. Time-dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax). researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.10 |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility over time. MD simulations of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal the accessible conformations of the flexible side chains, particularly the Boc-amino and methanol (B129727) groups.
The simulations would likely show that the rotation around the C4-N bond of the Boc-amino group and the C2-C bond of the methanol group are the primary sources of conformational diversity. The analysis of the simulation trajectory can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules.
Prediction of Reactivity and Selectivity through Computational Modeling
Computational models can predict the reactivity and selectivity of different sites within the molecule. The distribution of electrostatic potential (ESP) on the molecular surface can identify regions that are prone to electrophilic or nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the Boc and methanol groups are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential.
Fukui functions can also be calculated to predict the local reactivity. These indices identify the sites most likely to undergo nucleophilic, electrophilic, or radical attack. Such analyses would be invaluable in predicting the outcomes of chemical reactions involving this molecule.
In Silico Studies of Molecular Interactions with Model Systems
To understand the potential of this compound to engage in non-covalent interactions, molecular docking simulations can be performed. In a chemical context, this involves docking the molecule into the active site of a model receptor or a simple molecular cavity to assess its binding potential and preferred binding modes.
The docking studies would likely highlight the importance of hydrogen bonding interactions involving the amino and hydroxyl groups, as well as the carbonyl group of the Boc moiety. The pyridine nitrogen can also act as a hydrogen bond acceptor. The methyl group and the tert-butyl group of the Boc moiety could participate in hydrophobic interactions. The results of these simulations can be quantified by a docking score, which provides an estimate of the binding affinity.
Table 3: Predicted Interaction Analysis from Molecular Docking
| Interaction Type | Potential Interacting Groups |
|---|---|
| Hydrogen Bond Donor | -NH (amino), -OH (methanol) |
| Hydrogen Bond Acceptor | Pyridine N, C=O (Boc), -OH (methanol) |
Note: This table presents a qualitative prediction of potential interactions.
Derivatization and Analog Synthesis of 4 Boc Amino 5 Methylpyridine 2 Methanol
Systematic Modification of the Hydroxymethyl Group
The hydroxymethyl group at the 2-position of the pyridine (B92270) ring is a primary site for chemical modification, offering a gateway to a variety of functional groups with altered steric and electronic properties.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are typically employed for the synthesis of the aldehyde, minimizing over-oxidation. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can effect the conversion to the carboxylic acid.
Esterification: The hydroxyl group readily undergoes esterification with a wide range of carboxylic acids, acid chlorides, or acid anhydrides. This reaction is often catalyzed by a mild base such as pyridine or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). These ester derivatives can serve as prodrugs or as intermediates for further functionalization.
Etherification: Formation of ethers can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then reacts with an alkyl halide. This modification allows for the introduction of various alkyl or aryl side chains.
Halogenation: The hydroxyl group can be converted to a halogen, a versatile functional group for cross-coupling reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively.
Table 1: Representative Modifications of the Hydroxymethyl Group
| Derivative | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| 4-(Boc-amino)-5-methylpyridine-2-carbaldehyde | Dess-Martin periodinane (DMP), CH₂Cl₂ | Aldehyde |
| 4-(Boc-amino)-5-methylpyridine-2-carboxylic acid | KMnO₄, H₂O/acetone | Carboxylic Acid |
| 2-(Acetoxymethyl)-4-(Boc-amino)-5-methylpyridine | Acetic anhydride (B1165640), pyridine | Ester |
| 4-(Boc-amino)-2-(benzyloxymethyl)-5-methylpyridine | NaH, Benzyl (B1604629) bromide, THF | Ether |
| 4-(Boc-amino)-2-(chloromethyl)-5-methylpyridine | SOCl₂, pyridine | Chloroalkane |
Diversification at the Amino Position after Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group on the amino function at the 4-position is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the free amine. This primary amine is a key handle for a wide array of derivatization reactions.
Acylation: The free amine can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an amide functionality, which can be used to modulate the electronic properties and hydrogen bonding capabilities of the molecule.
Alkylation: N-alkylation of the primary amine can be achieved by reaction with alkyl halides. To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a preferred method.
Sulfonylation: Reaction of the amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor and is a common feature in many bioactive molecules.
Urea and Thiourea Formation: The amine can be converted to ureas by reaction with isocyanates or to thioureas with isothiocyanates. These functional groups are important for establishing interactions with biological targets.
Table 2: Diversification of the Amino Group Post-Boc Deprotection
| Starting Material | Reagents and Conditions | Derivative Class |
|---|
Strategies for Further Functionalization of the Pyridine Ring
The pyridine ring of 4-(Boc-amino)-5-methylpyridine-2-methanol offers opportunities for further substitution, primarily at the C3 and C6 positions, which are electronically activated by the existing substituents.
Halogenation: Direct halogenation of the pyridine ring can be challenging due to the deactivating effect of the pyridine nitrogen. However, under specific conditions, regioselective halogenation can be achieved. For instance, bromination can be directed to the C3 position. The resulting halopyridines are valuable intermediates for cross-coupling reactions. researchgate.netnih.gov
Nitration: Introduction of a nitro group can be accomplished using standard nitrating agents, such as a mixture of nitric and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents.
Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen onto the pyridine ring opens the door to a variety of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction of a halopyridine derivative with a boronic acid or ester allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl or vinyl substituents. researchgate.netmdpi.com
Sonogashira Coupling: This reaction couples a halopyridine with a terminal alkyne, providing access to alkynyl-substituted pyridine derivatives.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling a halopyridine with an amine.
Table 3: Functionalization of the Pyridine Ring
| Reaction Type | Position of Functionalization | Typical Reagents | Product Class |
|---|---|---|---|
| Bromination | C3 | N-Bromosuccinimide (NBS) | 3-Bromopyridine derivative |
| Suzuki Coupling | C3 or C6 (from corresponding halide) | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridine |
| Sonogashira Coupling | C3 or C6 (from corresponding halide) | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridine |
Synthesis of Chiral Analogs and Stereoselective Approaches
The synthesis of enantiomerically pure analogs of this compound is of significant interest for studying stereospecific interactions with biological targets.
Asymmetric Synthesis: Chiral analogs can be prepared through asymmetric synthesis. For instance, the reduction of a corresponding ketone precursor using a chiral reducing agent, such as a borane (B79455) with a chiral ligand (e.g., (R)- or (S)-CBS reagent), can yield the desired enantiomer of the alcohol. Enzymatic reductions can also provide high enantioselectivity.
Chiral Resolution: Racemic this compound can be resolved into its constituent enantiomers. This can be achieved by several methods:
Diastereomeric Salt Formation: Reaction of the racemic alcohol with a chiral acid can form diastereomeric esters that can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.
Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Table 4: Approaches to Chiral Analogs
| Method | Description | Key Reagents/Techniques |
|---|---|---|
| Asymmetric Reduction | Stereoselective reduction of a ketone precursor. | Chiral borane reagents (e.g., CBS reagent), chiral catalysts. |
| Diastereomeric Ester Formation | Formation of separable diastereomeric esters with a chiral acid. | Chiral carboxylic acids (e.g., mandelic acid), chromatographic separation. |
| Enzymatic Resolution | Enantioselective acylation catalyzed by a lipase (B570770). | Lipase (e.g., Candida antarctica lipase B), acyl donor. |
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Routes
While established methods for synthesizing substituted pyridines exist, future research will likely focus on developing more sustainable, efficient, and scalable routes to 4-(Boc-amino)-5-methylpyridine-2-methanol and its analogs. Current multi-step syntheses, which may start from precursors like 2-chloro-5-methylpyridin-4-amine, often require harsh conditions and generate significant waste. chemicalbook.comgoogle.comgoogle.com
Emerging trends that could revolutionize its synthesis include:
Late-Stage C-H Functionalization: Directly introducing the hydroxymethyl or amino groups onto a pre-existing 3-methylpyridine (B133936) core via palladium-catalyzed C-H activation is a promising avenue. This approach, which has been evolving for pyridine (B92270) functionalization, could drastically shorten synthetic sequences and improve atom economy. acs.org
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. google.com Adapting the key synthetic steps, such as amination or hydroxylation, to a flow-based system could be a significant advancement.
Biocatalysis: Employing enzymes to perform specific transformations, such as selective oxidation of the methyl group to a hydroxymethyl group, could offer unparalleled chemo- and regioselectivity under mild, environmentally benign conditions.
Exploration of New Chemical Transformations and Reactivity Patterns
The unique combination of functional groups in this compound offers a rich landscape for exploring novel chemical reactions. Future studies will likely investigate how these groups can be transformed or used to direct further functionalization of the pyridine ring.
Key areas for exploration include:
Directed C-H Activation: The primary alcohol (-CH₂OH) or the Boc-amino group could serve as directing groups to selectively introduce new substituents at other positions on the pyridine ring, enabling the synthesis of complex, polysubstituted pyridine derivatives.
Photochemical Reactions: The pyridine core is known to participate in photochemical transformations. Research into visible-light-mediated reactions, such as the functionalization of pyridines with radicals, could unlock new reactivity patterns that are not accessible through traditional thermal methods. acs.orgresearchgate.netnih.gov This could allow for the introduction of alkyl or allyl groups onto the pyridine ring under exceptionally mild conditions.
Derivatization of Functional Groups: Systematic exploration of the reactivity of the hydroxymethyl and amino groups will be crucial. For instance, the alcohol can be oxidized to an aldehyde or carboxylic acid, providing a handle for further conjugation, while deprotection of the Boc group unveils a primary amine ready for amidation, sulfonylation, or other derivatizations.
Integration into Advanced Materials Science Research
The structural features of this compound make it an attractive building block for advanced materials. The pyridine nitrogen and the exocyclic functional groups can participate in coordination chemistry, hydrogen bonding, and polymerization.
Future research could focus on:
Metal-Organic Frameworks (MOFs): After conversion of the hydroxymethyl group to a carboxylic acid, the resulting molecule could serve as a multitopic organic linker for the synthesis of novel MOFs. The pyridine nitrogen and the carboxylate could coordinate to metal centers, while the amino group could be used to tune the pore environment or for post-synthetic modification.
Functional Polymers: The molecule can be incorporated into polymer chains, either as a monomer or as a pendant group. The resulting polymers could exhibit interesting properties, such as thermal stability, specific ligand-binding capabilities, or pH-responsiveness, making them suitable for applications in sensors, catalysis, or drug delivery.
Organic Electronics: Pyridine-containing molecules are used in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org Investigating the photophysical and electronic properties of derivatives of this compound could lead to new materials for optoelectronic applications.
Applications in Photocatalysis or Electrocatalysis
Pyridine derivatives are increasingly being explored for their roles in photocatalytic and electrocatalytic systems, often acting as non-innocent ligands or direct catalysts. acs.orgchemeurope.com The electronic properties of the pyridine ring, tunable by its substituents, are key to this functionality.
Potential applications for this compound in this area include:
Electrocatalytic CO₂ Reduction: Pyridine molecules have been shown to catalyze the electrochemical reduction of carbon dioxide. nih.gov This compound and its derivatives could be immobilized on electrode surfaces to act as co-catalysts, potentially improving the efficiency and selectivity of CO₂ conversion to valuable fuels and chemical feedstocks. nih.gov
Hydrogen Evolution Reactions: Molecular cobalt complexes with pyridine-containing ligands have shown activity as catalysts for proton reduction to generate hydrogen (H₂). mdpi.com The subject molecule could be developed into a ligand for transition metals, creating novel molecular catalysts for sustainable fuel production.
Photocatalytic Organic Synthesis: In visible-light photocatalysis, pyridine derivatives can act as photosensitizers or participate in single-electron transfer (SET) processes. acs.orgnih.gov The electronic nature of this compound could be harnessed to facilitate various organic transformations, such as alkene functionalization or cross-coupling reactions. chemeurope.com
| Catalytic Application | Potential Role of the Compound | Relevant Research Area |
| CO₂ Reduction | Co-catalyst on electrode surface | Electrocatalysis |
| Hydrogen Evolution | Ligand for metal complexes | Electrocatalysis / Photocatalysis |
| Organic Synthesis | Photosensitizer or SET agent | Photocatalysis |
Design and Synthesis of Self-Assembled Systems
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct ordered, functional architectures from molecular building blocks. The functional groups on this compound make it an excellent candidate for designing self-assembling systems.
Future directions include:
Supramolecular Nanotubes: Pyridine-based amphiphiles and macrocycles are known to self-assemble into well-defined nanotubes and nanofibers in solution. chemrxiv.orgnih.govnih.gov By modifying the compound to impart amphiphilicity (e.g., by attaching a long alkyl chain), it could be induced to form novel nanostructures with tunable dimensions and properties.
Stimuli-Responsive Materials: The pyridine nitrogen is basic and can be protonated. This property can be exploited to create materials whose self-assembly (and thus, properties like fluorescence or mechanical strength) can be controlled by pH. nih.govrsc.org
Cooperative Assembly: Research into how these molecules interact with each other could reveal cooperative self-assembly mechanisms, where the formation of an initial small aggregate strongly promotes further growth, leading to highly stable and uniform supramolecular polymers. chemrxiv.orgnih.gov
Expansion of Computational Studies for Predictive Organic Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. Applying these methods to this compound can provide deep insights and guide experimental work.
Future computational studies could focus on:
Predicting Reactivity: DFT calculations can be used to model reaction mechanisms and predict the most likely sites for electrophilic or nucleophilic attack on the pyridine ring. This can help in designing new synthetic routes and predicting the outcomes of unexplored chemical transformations. acs.org
Modeling Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR), which can aid in the characterization of new derivatives synthesized from the parent molecule.
Designing Functional Materials: Molecular modeling can be used to predict the electronic properties, heats of formation, and stability of new materials derived from this compound, such as high-energy materials or novel kinase inhibitors. researchgate.netnih.gov This predictive power can screen potential candidates before committing to lengthy and resource-intensive laboratory synthesis. For example, computational studies have been used to evaluate the physicochemical and pharmacokinetic properties of new pyranopyridine anticancer agents. nih.gov
| Computational Application | Objective | Impact on Research |
| DFT Calculations | Predict reaction pathways and regioselectivity | Guide synthetic strategy |
| Molecular Modeling | Estimate electronic and material properties | Screen potential high-value derivatives |
| Spectroscopic Prediction | Aid in structural elucidation | Accelerate characterization of new compounds |
Q & A
What are the key synthetic strategies for introducing the Boc-protecting group in 4-(Boc-amino)-5-methylpyridine-2-methanol?
Answer:
The Boc (tert-butoxycarbonyl) group is introduced via nucleophilic substitution or condensation reactions. A common approach involves reacting the amine precursor (e.g., 5-methylpyridin-2-methanol derivatives) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP in THF/DCM). For example, in analogous syntheses, argon-purged environments are critical to prevent oxidation of sensitive intermediates, as seen in reactions involving 3-bromo-4-methylpyridine derivatives . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .
How can contradictory NMR data be resolved when characterizing this compound derivatives?
Answer:
Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. For instance, the hydroxymethyl (-CH₂OH) group may exhibit variable chemical shifts depending on hydrogen bonding in DMSO-d₆ vs. CDCl₃. Advanced 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities by correlating protons with adjacent carbons. A study on structurally similar pyrimidinylmethanol derivatives demonstrated that discrepancies in aromatic proton signals (δ 6.5–8.5 ppm) were resolved by analyzing coupling constants and NOESY correlations .
What methodologies optimize the removal of the Boc group without degrading the pyridine core?
Answer:
Controlled acidic conditions (e.g., TFA/DCM, 1:4 v/v, 0–5°C) selectively cleave the Boc group while preserving the pyridine ring. For example, in the synthesis of 4-amino-5-methylpyridine derivatives, TFA treatment for 2–4 hours at 0°C achieved >95% deprotection yield. Neutralization with NaHCO₃ or ion-exchange resins minimizes side reactions. Prolonged exposure to strong acids (>12 hours) risks ring chlorination or oxidation, as observed in brominated pyridine analogs .
How do steric effects influence the reactivity of this compound in cross-coupling reactions?
Answer:
The Boc group introduces steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. For example, a study on 5-bromo-4-methylpyridin-2-methanol showed that Pd(PPh₃)₄/K₂CO₃ in toluene/water at 80°C achieved 70% yield with Boc-protected amines vs. 90% for unprotected analogs. Switching to bulky ligands (XPhos) or microwave-assisted heating (120°C, 30 min) improved yields to 85% by mitigating steric effects .
What analytical techniques validate the purity of this compound in complex matrices?
Answer:
HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) coupled with high-resolution mass spectrometry (HRMS) is preferred. For example, a related pyridinylmethanol compound showed a retention time of 8.2 min and [M+H]⁺ at m/z 281.1294 (calc. 281.1298). Purity >98% is confirmed via integration of UV (254 nm) peaks and absence of byproducts, as validated in studies on structurally similar Boc-protected amines .
How do electronic effects of the Boc group impact the biological activity of derived compounds?
Answer:
The Boc group’s electron-withdrawing nature modulates the basicity of the pyridine nitrogen, altering binding affinities. In a study on pyrimidinylmethanol analogs, Boc protection reduced IC₅₀ values from 1.2 µM (free amine) to 5.8 µM (Boc-protected) against kinase targets. However, this group enhances metabolic stability in vivo by shielding the amine from enzymatic degradation, as shown in pharmacokinetic studies .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Key challenges include:
Solvent Volume Reduction: Transitioning from batch to flow chemistry minimizes DCM/THF usage (e.g., 50 mL/g to 10 mL/g).
Purification: Recrystallization (ethanol/water) replaces column chromatography for >100 g batches, improving yield from 65% to 82% .
Safety: Boc₂O is moisture-sensitive; inert glovebox conditions prevent hydrolysis during large-scale reactions .
How can computational modeling predict the stability of this compound under varying pH conditions?
Answer:
DFT calculations (B3LYP/6-311+G(d,p)) predict protonation states and hydrolysis pathways. At pH < 2, the Boc group undergoes acid-catalyzed cleavage (ΔG‡ = 25 kcal/mol), while pH 7–9 stabilizes the compound. MD simulations (AMBER) further show that the hydroxymethyl group forms hydrogen bonds with water, enhancing aqueous solubility (logP = 1.2 vs. 2.5 for non-hydroxylated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
